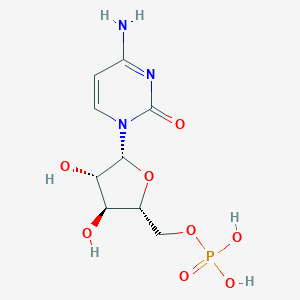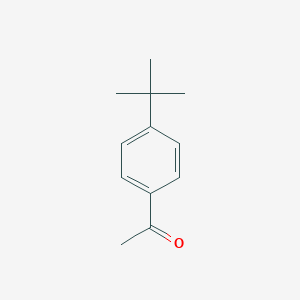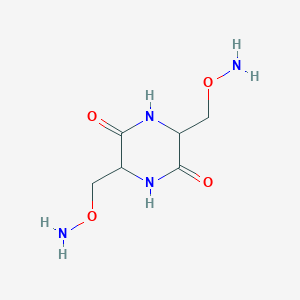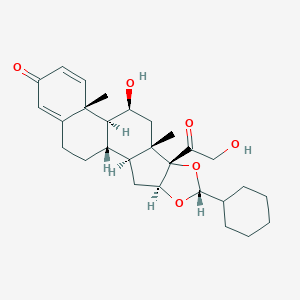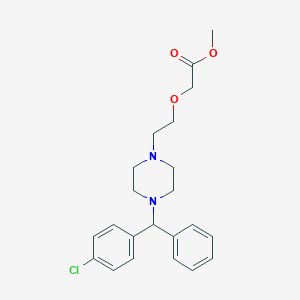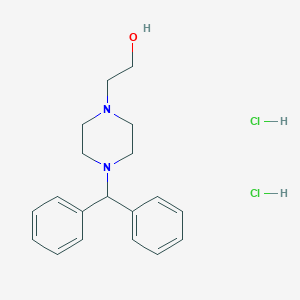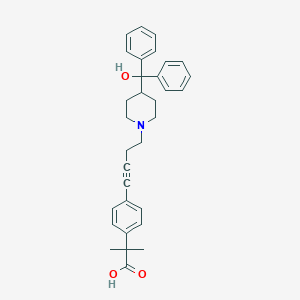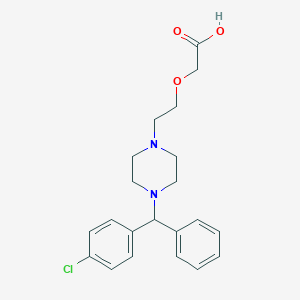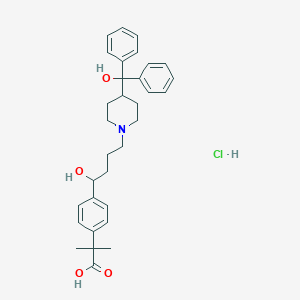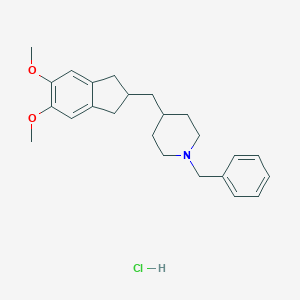
Deoxy Donepezil Hydrochloride
Übersicht
Beschreibung
Deoxy Donepezil Hydrochloride is an impurity of Donepezil , a medication used to treat dementia associated with Alzheimer’s disease . It is produced as a by-product during Donepezil synthesis .
Synthesis Analysis
Donepezil’s success in neurodegenerative disorder management has spurred extensive research into its synthesis and structural modifications . The review examines diverse synthetic approaches, evaluating their efficiency, cost, toxicity, and scalability . Methods range from traditional hazardous chemicals to eco-friendly strategies .
Molecular Structure Analysis
Donepezil Hydrochloride has a molecular formula of C24H30ClNO3 . The crystal structure of Donepezil Hydrochloride has been solved with FOX using laboratory powder diffraction data . Layers of Donepezil molecules parallel to the (101) planes are maintained by columns of chloride anions along the b-axis, where each chloride anion hydrogen bonds to three Donepezil molecules each .
Chemical Reactions Analysis
Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .
Physical And Chemical Properties Analysis
Donepezil Hydrochloride has a molecular weight of 379.492 and a monoisotopic mass of 379.214743799 . It is well absorbed and has a distribution volume of 12 to 16 L/kg . It undergoes extensive hepatic metabolism via CYP2D6 and 3A4 and glucuronidation to four major metabolites .
Wissenschaftliche Forschungsanwendungen
1. Neurogenesis Enhancement Donepezil hydrochloride has been found to enhance adult hippocampal neurogenesis. This effect is evident in the survival of newborn neurons in the hippocampal dentate gyrus without affecting the proliferation of neural progenitor cells or neuronal differentiation. This suggests a role for donepezil in activating central cholinergic transmission and enhancing neurogenesis via CREB signaling (Kotani, Yamauchi, Teramoto, & Ogura, 2008).
2. Cholinesterase Activity Inhibition Donepezil hydrochloride exhibits potent inhibitory effects on cholinesterase activity in both brain and peripheral tissues. Its efficacy is more pronounced in aged animals, suggesting a potential therapeutic advantage in older populations with Alzheimer's disease (Kosasa, Kuriya, Matsui, & Yamanishi, 1999).
3. Neuroprotective Effects Donepezil has demonstrated neuroprotective effects against oxygen-glucose deprivation-induced injury in rat primary cultured cerebral cortical neurons. This effect is independent of muscarinic and nicotinic cholinergic systems, suggesting donepezil's potential in protecting against progressive degeneration in neurodegenerative diseases (Akasofu, Kosasa, Kimura, & Kubota, 2003).
4. Brain Acetylcholinesterase Inhibition Studies using positron emission tomography (PET) have shown that donepezil hydrochloride is a potent and selective inhibitor for brain acetylcholinesterase. The in vivo plasma IC50 of donepezil in living monkeys has been estimated, providing insight into its pharmacokinetics and pharmacodynamics (Shiraishi, Kikuchi, Fukushi, et al., 2005).
5. Pharmacological Characterization Donepezil hydrochloride shows polymorphic forms, including hydrates, which are significant in the formulations of pharmaceutical materials due to differences in solubility and bioavailability. Solid-state NMR spectroscopy has been used for characterizing these polymorphic forms (Park, Ko, Kim, & Kim, 2009).
6. Neuronal Response in Alzheimer’s Disease Model In a study involving rat models of Alzheimer’s Disease, donepezil hydrochloride showed an increase in neuronal spontaneous activity in the CA1 region of the hippocampus. This supports its role in treating cognitive symptoms in Alzheimer's Disease (Eskandary, Moazedi, Najaph Zade, & Akhond, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOSEOQZAOZSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647785 | |
| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxy Donepezil Hydrochloride | |
CAS RN |
1034439-57-0 | |
| Record name | Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)
